Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-12-7(10)9(11)5-8(2,3)6-9/h11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRWIELXIQIRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936340-44-1 | |
| Record name | ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylcyclobutanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Ethyl 3,3-dimethylcyclobutane-1-carboxylate.
Reduction: 1-Hydroxy-3,3-dimethylcyclobutanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate serves as a building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reactions, including:
- Oxidation : Producing ethyl 3,3-dimethylcyclobutane-1-carboxylic acid.
- Reduction : Leading to the formation of 1-hydroxy-3,3-dimethylcyclobutanol.
- Substitution Reactions : Resulting in various substituted cyclobutane derivatives depending on the nucleophile used .
Biology
Research has indicated that this compound may interact with biological systems due to its hydroxyl group, which can form hydrogen bonds with biomolecules. Studies are ongoing to explore its potential biological activity, particularly its interactions with enzymes and receptors involved in metabolic pathways .
Medicine
This compound is being investigated for its therapeutic properties . It has shown promise as a GPR120 modulator, which could enhance insulin sensitivity and offer new avenues for the treatment of diabetes and related conditions. The modulation of GPR120 may also involve anti-inflammatory effects that are beneficial in managing metabolic disorders .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for synthesizing compounds used in various formulations, including plastics and pharmaceuticals .
Case Study 1: GPR120 Modulation
A study published in a patent highlights the use of cyclobutane-containing carboxylic acid compounds as GPR120 modulators. These compounds exhibit potential for treating type 2 diabetes by enhancing insulin sensitivity through their interaction with fatty acids . This application underscores the relevance of this compound in developing new therapeutic agents.
Case Study 2: Organic Synthesis
In a research article focusing on synthetic methodologies, this compound was successfully employed as a precursor for synthesizing complex organic molecules through Lewis acid-catalyzed reactions. The versatility of this compound in organic synthesis was demonstrated by its ability to undergo multiple transformations while maintaining high yields .
Mechanism of Action
The mechanism of action of Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Diethyl 3,3-Dimethylcyclobutane-1,1-Dicarboxylate (CAS 854451-17-5)
Methyl 3,3-Dimethylcyclobutane-1-Carboxylate (CAS 3854-83-9)
- Structure : Methyl ester at the 1-position; lacks hydroxyl and has one fewer methyl group.
- Molecular Formula : C₈H₁₄O₂ (MW: 142.20 g/mol).
- Key Differences: Smaller ester group (methyl vs. ethyl) reduces steric hindrance.
- Synthesis : Produced with ≥97% purity, indicating straightforward synthetic routes .
Ethyl 3-(Hydroxymethyl)cyclobutane-1-Carboxylate (CAS 13043-49-7)
- Structure : Hydroxymethyl (-CH₂OH) substituent at the 3-position instead of dimethyl groups.
- Molecular Formula : C₈H₁₄O₃ (MW: 158.20 g/mol).
- Key Differences :
- Hydroxymethyl group introduces secondary alcohol reactivity and conformational flexibility.
- Reduced steric hindrance compared to dimethyl substitution.
- Applications : Intermediate in pharmaceuticals due to modifiable hydroxymethyl group .
Ethyl 1-Isocyanatocyclobutane-1-Carboxylate (CAS 106366-62-5)
- Structure : Isocyanate (-NCO) group replaces the hydroxyl.
- Molecular Formula: C₈H₁₁NO₃ (MW: 169.18 g/mol).
- Key Differences :
Structural and Functional Analysis
Substituent Effects on Reactivity
Ring Strain and Conformation
- Cyclobutane’s inherent ring strain (≈110° bond angles) increases reactivity.
- 3,3-Dimethyl substitution in the target compound exacerbates steric hindrance, limiting puckering dynamics compared to unsubstituted cyclobutanes .
Data Table: Comparative Properties
| Compound Name | Molecular Formula | MW (g/mol) | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|---|
| Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate | C₉H₁₆O₃ | 172.22 | Hydroxyl, ethyl ester | Hydrogen bonding, oxidation-prone |
| Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate | C₁₂H₂₀O₄ | 228.28 | Dual ethyl esters | High lipophilicity, polymer applications |
| Methyl 3,3-dimethylcyclobutane-1-carboxylate | C₈H₁₄O₂ | 142.20 | Methyl ester | Low steric hindrance, simple synthesis |
| Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | C₈H₁₄O₃ | 158.20 | Hydroxymethyl, ethyl ester | Flexible derivatization |
| Ethyl 1-isocyanatocyclobutane-1-carboxylate | C₈H₁₁NO₃ | 169.18 | Isocyanate, ethyl ester | High reactivity, hazardous handling |
Biological Activity
Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a cyclobutane ring with a hydroxyl group and an ethyl ester group, contributing to its reactivity and biological interactions. The presence of the hydroxyl group allows for hydrogen bonding with biological molecules, which can influence their structure and function.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms through which it exerts its effects include:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity.
- Ester Hydrolysis : The ester group can undergo hydrolysis to release the active carboxylate form, which may interact more effectively with biological targets.
- Enzyme Interaction : It may influence metabolic pathways by interacting with specific enzymes, altering their activity and the biochemical pathways they regulate.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 1-hydroxycyclobutane-1-carboxylate | C8H14O3 | Lacks dimethyl substitution; different reactivity |
| Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate | C9H17NO2 | Contains an amino group; different interaction profile |
| Ethyl 2-(dimethylamino)-3,3-dimethylcyclobutane-1-carboxylate | C11H21NO | Contains a dimethylamino group; affects solubility and reactivity |
This table illustrates how variations in functional groups impact the biological behavior of these compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Enzyme Inhibition Studies : Research indicates that compounds with similar structures can act as enzyme inhibitors in metabolic pathways. For example, derivatives have been shown to modulate the activity of cyclooxygenase enzymes involved in inflammation .
- Biochemical Pathways : A study highlighted that certain cyclobutane derivatives can influence signaling pathways by acting as receptor agonists or antagonists. This suggests that this compound may also possess similar properties .
- Synthetic Applications : In synthetic organic chemistry, this compound's unique structure has been utilized for creating complex molecules through various reactions such as aldol reactions and cycloadditions, showcasing its versatility in biochemical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
